cis-Cyclopentane-1,3-diol

Vue d'ensemble

Description

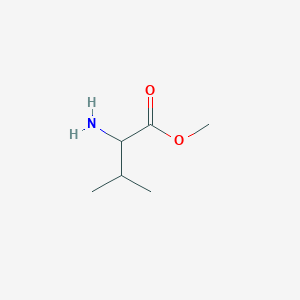

Cis-Cyclopentane-1,3-diol is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.13 g/mol . The IUPAC name for this compound is (1S,3R)-cyclopentane-1,3-diol .

Synthesis Analysis

The synthesis of this compound can be achieved through the hydrogenation of cyclic 1,3-diones . This process involves the use of heterogeneous catalysts and has been described as a facile, robust, scalable, and potentially bio-based route . The hydrogenation of 4 into 4b over a commercial Ru/C catalyst was systematically investigated on a bench scale through kinetic studies and variation of reaction conditions .Molecular Structure Analysis

The molecular structure of this compound includes two defined atom stereocenters . The compound’s structure can be represented by the canonical SMILES notation C1CC(CC1O)O and the isomeric SMILES notation C1CC@@HO .Chemical Reactions Analysis

The hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols is a key reaction involving this compound . The temperature, H2-pressure, and the solvent choice were found to have significant effects on the reaction rate and suppression of undesired dehydration of 4 .Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are both 102.068079557 g/mol . The Topological Polar Surface Area is 40.5 Ų .Applications De Recherche Scientifique

Molecular Recognition and Stereoselectivity : cis-Cyclopentane-1,3-diol demonstrates significant stereoselectivity in molecular recognition, particularly in hydrogen-bonded complexes. This stereoselectivity is attributed to the specific geometrical arrangement of the hydroxyl groups (Kikuchi et al., 1991).

Potential in Polymer and Fuel Synthesis : Research indicates that this compound has potential as a building block for polymers and fuels. Its synthesis from hemicellulose-derived compounds and the effects of reaction conditions on product yield have been studied (van Slagmaat et al., 2021).

Enzymatic Reduction and Chirality Construction : The compound has been used in the synthesis of diastereoselective 2,2-disubstituted trans,cis-cyclopentane-1,3-diols. This process, involving enzymatic reduction, demonstrates the power of biocatalysis in constructing complex chiral molecules (Gong et al., 2020).

Conformational Analysis : NMR spectroscopy and computational studies have been employed to investigate the conformations of cis- and trans-cyclopentane-1,3-diol. This research provides insights into the molecular dynamics and energetics of such compounds (Abraham & Koniotou, 2003).

Supramolecular Self-Assembly : The stereochemistry of this compound influences the self-assembly properties of synthetic archaeal lipids. This effect is significant in the formation of different lyotropic phases and is linked to the conformational flexibility of the compound (Jacquemet et al., 2012).

Application in Catalysis : this compound has been used in the development of efficient catalytic systems for various chemical reactions, including the Suzuki cross-coupling and Heck reactions. These systems show high substrate/catalyst ratios and good yields (Feuerstein et al., 2001; Feuerstein et al., 2002).

Kinetic Studies in Oxidation Reactions : The role of this compound in the kinetics and mechanism of oxidative cleavage of 1,2-glycols has been studied, providing insights into the reaction pathways and factors influencing the oxidation rate (Morimoto & Hirano, 1982).

Orientations Futures

The future directions for cis-Cyclopentane-1,3-diol could involve its use as a potential building block for polymers and fuels . Its synthesis from hemicellulose-derived 4-hydroxycyclopent-2-enone has been recently disclosed, which could open up new avenues for research and industrial applications .

Mécanisme D'action

Target of Action

It is known to be an important building block for the synthesis of natural products with cyclopentanoid structure elements .

Mode of Action

cis-Cyclopentane-1,3-diol interacts with its targets through chemical reactions. For instance, it is used in the preparation of key intermediates of prostaglandin synthesis

Biochemical Pathways

This compound is involved in the synthesis of polyesters . In this process, trimer pre-polyesters are synthesized from the corresponding acid-chlorides with diol monomers. The polymerization of these trimers leads to an increase in molecular weight . This process involves thermal dehydration reactions that yield double bond end-groups, which in turn facilitate cross-linking through cross-coupling and Diels–Alder reactions .

Pharmacokinetics

Its molecular weight is 1021317 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For instance, in the synthesis of polyesters, it contributes to the formation of polymers with high molecular weights .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. Despite this, polymerization of this compound can successfully be achieved in thin-film polycondensation conditions at 180 °C .

Propriétés

IUPAC Name |

(1R,3S)-cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUPJBRGQCEZSI-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878757 | |

| Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16326-97-9 | |

| Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)

![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)